![molecular formula C22H19ClN4O2 B2925285 4-氯-N-(4-乙氧基苯基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺 CAS No. 899985-49-0](/img/structure/B2925285.png)

4-氯-N-(4-乙氧基苯基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

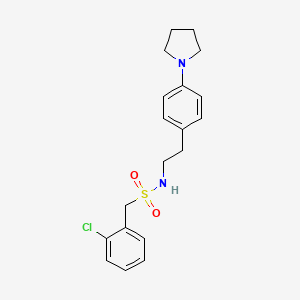

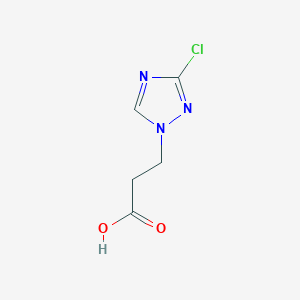

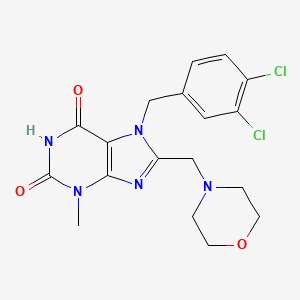

The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a group of heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of similar compounds often involves the use of aminopyrazoles . For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates was carried out via the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate . The intermediate 4-hydroxypyrazolopyridines formed in this process were converted into 4-chloro derivatives by the action of POCl3 .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole and a pyridine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving these compounds are often centered around the nitrogen atoms in the pyrazole and pyridine rings . These nitrogen atoms can act as nucleophiles, allowing the compound to participate in a variety of reactions .科学研究应用

化学结构和性质

化合物 4-氯-N-(4-乙氧基苯基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺属于一类以其多样的结构框架和潜在的生物活性而闻名的化学物质。此类化合物,包括吡唑并[3,4-b]吡啶,是通过涉及氨基吡唑和α-氰基查耳酮的反应合成的,展示出多样的化学反应性和结构多样性。通过核磁共振和 X 射线衍射研究进行的结构分析强调了溶液和固态中某些互变异构体的偏好,这对于理解它们的化学行为和在科学研究中的潜在应用至关重要 (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, Low, 1999)。

合成与生物学评估

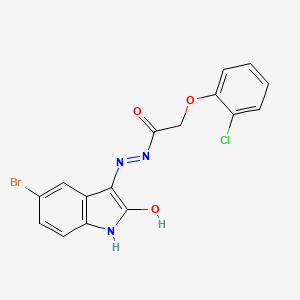

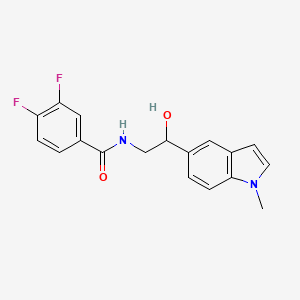

已合成与本化合物相似的衍生物并评估了它们的生物活性。例如,吡唑并嘧啶衍生物已显示出作为抗癌和抗 5-脂氧合酶剂的希望,表明了这种化学框架在治疗研究中的潜力。合成技术涉及缩合反应,为广泛的衍生物提供了一条途径,从而可以进行广泛的生物学评估和构效关系研究 (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016)。

抗惊厥应用

已研究与 4-氯-N-(4-乙氧基苯基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺在结构上相关的化合物作为潜在的抗惊厥药。对具有抗惊厥活性的相关烯胺酮的晶体结构的研究提供了对分子相互作用和构象的见解,这些相互作用和构象可能有助于它们的生物功效。了解这些结构特征对于设计具有优化药理学特征的化合物至关重要 (Kubicki, Bassyouni, Codding, 2000)。

缓蚀应用

除了生物活性外,吡唑衍生物还表现出作为酸性环境中金属缓蚀剂的显着潜力。对这种化合物的研究揭示了它们在金属表面形成保护膜的能力,有效降低了腐蚀速率。这种应用在金属寿命和完整性至关重要的行业中至关重要。这些缓蚀剂的效率通常通过电化学方法进行评估,突出了它们在药物研究之外的实际意义 (Yadav, Sinha, Sarkar, Tiwari, 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-3-29-17-11-9-15(10-12-17)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTSOUYCZMOGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)

![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)

![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2925223.png)